molecular formula C20H23N3O4 B587764 Epanolol-d5 CAS No. 1794938-87-6

Epanolol-d5

Cat. No.: B587764
CAS No.: 1794938-87-6
M. Wt: 374.452
InChI Key: YARKMNAWFIMDKV-RGATXGMCSA-N
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Description

Epanolol-d5 is a deuterium-labeled form of epanolol, a beta-adrenergic receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of epanolol. The deuterium labeling allows for more precise tracking and analysis in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epanolol-d5 involves the incorporation of deuterium atoms into the molecular structure of epanolol. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound. For example, deuterated solvents or deuterated precursors can be used in the reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Synthesis: Conducting the synthesis in large batches to produce significant quantities of the compound.

    Purification: Employing purification techniques such as chromatography to isolate and purify the deuterium-labeled compound.

Chemical Reactions Analysis

Types of Reactions

Epanolol-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Epanolol-d5 has a wide range of scientific research applications, including:

    Pharmacokinetics and Pharmacodynamics: Used to study the absorption, distribution, metabolism, and excretion of epanolol in biological systems.

    Metabolic Pathway Analysis: Helps in tracing metabolic pathways and understanding the biotransformation of epanolol.

    Drug Interaction Studies: Used to investigate potential interactions between epanolol and other drugs.

    Clinical Research: Employed in clinical trials to monitor the behavior of epanolol in the human body.

    Environmental Studies: Used to study the environmental fate and transport of epanolol.

Mechanism of Action

Epanolol-d5, like epanolol, acts as a beta-adrenergic receptor modulator. It selectively binds to beta-1 adrenergic receptors, leading to a decrease in heart rate and blood pressure. The mechanism involves the inhibition of adenylate cyclase activity, which reduces cyclic adenosine monophosphate (cAMP) levels and ultimately decreases cardiac output.

Comparison with Similar Compounds

Similar Compounds

    Atenolol: Another beta-adrenergic receptor blocker with similar pharmacological properties.

    Metoprolol: A beta-1 selective adrenergic receptor blocker used for similar therapeutic purposes.

    Propranolol: A non-selective beta-adrenergic receptor blocker with broader applications.

Uniqueness

Epanolol-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in research studies. This labeling provides an advantage in studying the pharmacokinetics and pharmacodynamics of epanolol, making it a valuable tool in scientific research.

Properties

CAS No.

1794938-87-6

Molecular Formula

C20H23N3O4

Molecular Weight

374.452

IUPAC Name

N-[2-[[3-(2-cyanophenoxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)/i13D2,14D2,18D

InChI Key

YARKMNAWFIMDKV-RGATXGMCSA-N

SMILES

C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O

Synonyms

N-[2-[[3-(2-Cyanophenoxy)-2-hydroxy(propyl-d5)]amino]ethyl]-4-hydroxybenzeneacetamide;  ICI 141292-d5;  Visacor-d5; 

Origin of Product

United States

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